Dianhydro Idarubicinaglycone
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Overview
Description
Dianhydro Idarubicinaglycone: is a chemical compound with the molecular formula C20H12O5 and a molecular weight of 332.3 g/mol . It is also known by its chemical name 8-Acetyl-6,11-dihydroxytetracene-5,12-dione . This compound is a derivative of idarubicin, an anthracycline antineoplastic agent used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dianhydro Idarubicinaglycone involves multiple steps, starting from the precursor compounds. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the compound. The exact methods used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Dianhydro Idarubicinaglycone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield hydroquinones .
Scientific Research Applications
Chemistry: In chemistry, Dianhydro Idarubicinaglycone is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds .
Biology: In biological research, this compound is used to study the mechanisms of action of anthracycline derivatives and their effects on cellular processes .
Medicine: In medicine, this compound is studied for its potential antineoplastic properties and its role in the development of new cancer therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, particularly those related to cancer treatment .
Mechanism of Action
Dianhydro Idarubicinaglycone exerts its effects by intercalating into DNA, thereby disrupting the replication and transcription processes. It also inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death .
Comparison with Similar Compounds
Idarubicin: An anthracycline antineoplastic agent with a similar structure but different functional groups.
Daunorubicin: Another anthracycline with similar antineoplastic properties.
Doxorubicin: A widely used anthracycline with a different mechanism of action.
Uniqueness: Dianhydro Idarubicinaglycone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H12O5 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-acetyl-6,11-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3 |
InChI Key |
NLLXTPKSAWMWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O |
Origin of Product |
United States |
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